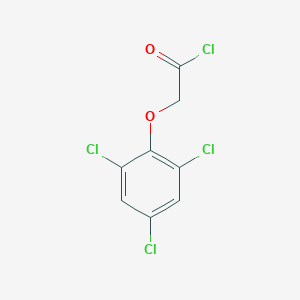

2,4,6-Trichlorophenoxyacetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trichlorophenoxyacetyl chloride is a useful research compound. Its molecular formula is C8H4Cl4O2 and its molecular weight is 273.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an essential intermediate in various organic synthesis processes:

- Synthesis of Herbicides : It is utilized in the production of herbicides like prochloraz, which is used to control fungal diseases in crops. The synthesis involves the conversion of 2,4,6-trichlorophenoxyacetyl chloride into various derivatives that exhibit herbicidal activity .

- Pharmaceutical Intermediates : This compound is also used to synthesize pharmaceutical intermediates. For instance, it has been reported as a precursor in the synthesis of compounds with anticancer properties. The chlorinated phenoxyacetyl group can be introduced into bioactive molecules to enhance their therapeutic efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, modifications of the compound have led to the development of new antibiotics that target resistant bacterial strains .

- Anticancer Research : Studies have shown that compounds derived from this compound can inhibit tumor growth and exhibit cytotoxic effects against cancer cells. These derivatives are being explored for their potential use in cancer therapies .

Agricultural Applications

The agricultural sector benefits significantly from the applications of this compound:

- Fungicides : The compound is a key ingredient in the formulation of fungicides that protect crops from fungal infections. Its efficacy as a fungicide stems from its ability to disrupt fungal cell wall synthesis .

- Pesticide Development : It is also involved in developing pesticides that are effective against a wide range of pests while minimizing environmental impact. The chlorinated structure allows for better binding to target sites within pest organisms .

Case Study 1: Synthesis of Prochloraz

Prochloraz is synthesized using this compound as a starting material. The process involves several steps where the acyl chloride reacts with various amines to form stable intermediates that are further processed into the final fungicide product. This method has been optimized to enhance yield and reduce toxic by-products associated with traditional methods .

Case Study 2: Antimicrobial Activity

A series of compounds derived from this compound were synthesized and tested for their antimicrobial properties. The results demonstrated that certain substitutions on the phenoxy ring significantly increased activity against Gram-positive and Gram-negative bacteria. This study highlights the potential for developing new antibiotics based on this compound's framework .

Propriétés

Numéro CAS |

40926-80-5 |

|---|---|

Formule moléculaire |

C8H4Cl4O2 |

Poids moléculaire |

273.9 g/mol |

Nom IUPAC |

2-(2,4,6-trichlorophenoxy)acetyl chloride |

InChI |

InChI=1S/C8H4Cl4O2/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2 |

Clé InChI |

GGOFSHUSIFWECX-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1Cl)OCC(=O)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.